3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrCl2N2OS/c22-15-7-4-13(5-8-15)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)14-6-9-16(23)17(24)12-14/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXCMUDXKTUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and 3,4-dichlorobenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and cyclization steps to form the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant anticancer properties. The presence of bromine and dichlorobenzoyl groups can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of related chalcones possess anti-inflammatory and anticancer activities by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's thione group may contribute to antimicrobial activity. Similar thione-containing compounds have been documented to exhibit antibacterial and antifungal effects, making them candidates for the development of new antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Materials Science Applications
Organic Nonlinear Optical Materials
The unique electronic properties of this compound suggest potential applications in nonlinear optics. Compounds with similar structures have been explored for their ability to generate second-order nonlinear optical responses, which are crucial for applications in photonics and optoelectronics .
Photonic Devices
The incorporation of this compound into photonic devices could lead to advancements in light modulation and signal processing technologies. The ability to manipulate light at the molecular level can pave the way for more efficient optical communication systems.
Chemical Probes and Drug Discovery
Photoaffinity Labeling
As a chemical probe, this compound can be utilized in photoaffinity labeling studies. This technique allows researchers to investigate protein interactions and dynamics within biological systems by covalently attaching probes to target proteins upon exposure to light . Such applications are vital for understanding complex biological processes and drug-target interactions.
Case Study 1: Anticancer Activity
A study on similar diazaspiro compounds demonstrated their effectiveness against human breast cancer cell lines. The mechanism involved the induction of G0/G1 phase cell cycle arrest and apoptosis via mitochondrial pathways. The results indicated that modifications on the diazaspiro framework could enhance activity against specific cancer types .
Case Study 2: Antimicrobial Effectiveness
In a comparative analysis of thione derivatives, compounds with structural similarities to this compound showed promising results against Staphylococcus aureus and Candida albicans. The study highlighted the potential for developing new therapeutic agents from these derivatives .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Table 1: Substituent Effects on the Benzoyl Group
Key Observations :
- 4-Methoxybenzoyl derivatives may exhibit reduced metabolic stability due to demethylation pathways .
Core Structure Modifications
Table 2: Diazaspiro Core Modifications
Pharmacological and Toxicity Comparisons
Anti-Inflammatory Activity of Related Scaffolds
Table 3: Anti-Inflammatory Activity of 1,3,4-Oxadiazole Analogs
Key Observations :
- While the target compound lacks direct activity data, structurally related 1,3,4-oxadiazoles () show efficacy comparable to indomethacin but with lower toxicity (SI < 1.0 vs. 2.67 for indomethacin).
- The 3,4-dichlorobenzoyl group in the parent compound may confer enhanced anti-inflammatory effects due to increased electron withdrawal, though this requires experimental validation.
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Observations :
- Higher halogenation (Br, Cl) correlates with increased logP , suggesting improved blood-brain barrier penetration but poorer aqueous solubility.
- The methoxy-substituted analog () exhibits lower molecular weight and logP, favoring solubility for oral administration.
Biological Activity
The compound 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro family, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a spirocyclic framework with bromophenyl and dichlorobenzoyl substituents. The presence of sulfur in the thione group contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related thiosemicarbazides have shown increased antibacterial activity attributed to electron density variations influenced by halogen substitutions . This suggests that the bromine and chlorine substituents in our compound may enhance its antimicrobial efficacy.
Anticancer Properties
Chalcones, which share similarities with the target compound, are known for their anticancer activities. They have been reported to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of cell proliferation and modulation of apoptotic markers . The specific activity of this compound against cancer cells remains to be fully elucidated but is hypothesized to be significant based on structural analogies.
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds with thione functionalities can act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .
- Modulation of Signaling Pathways : The interaction with key signaling molecules involved in cell cycle regulation and apoptosis is another potential mechanism.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Chalcone Derivatives : A study demonstrated that chalcone derivatives exhibited potent anticancer activity against various human cancer cell lines. The mechanism involved cell cycle arrest and induction of apoptosis through mitochondrial pathways .
- Thiosemicarbazide Analogues : Research on 4-(4-bromophenyl)-thiosemicarbazide revealed enhanced antibacterial properties compared to its chlorinated counterparts, suggesting that bromine substitution plays a crucial role in biological activity enhancement .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-(4-bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
- Methodology :
- Step 1 : Begin with the preparation of the spirocyclic backbone via cyclocondensation of a diamine (e.g., 1,4-diaminobutane) with a ketone or aldehyde under acidic conditions. For spiro ring formation, template-assisted cyclization using transition metals (e.g., Cu(I)) may enhance regioselectivity .
- Step 2 : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling if a halogenated precursor is used. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Step 3 : Attach the 3,4-dichlorobenzoyl moiety via acylation. Use DCC/DMAP as coupling agents in dichloromethane to minimize side reactions. Confirm the thione group’s stability under these conditions by monitoring reaction progress via TLC .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- HPLC-MS : Employ reverse-phase C18 columns with a gradient elution (ACN/H₂O + 0.1% formic acid) to assess purity (>95%). MS in positive ion mode should confirm the molecular ion peak at m/z 532.1 (M+H⁺) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify spirocyclic geometry. Key signals include:
- ¹H : δ 7.4–7.6 (aromatic protons from bromophenyl and dichlorobenzoyl groups).
- ¹³C : δ 190–195 ppm (thione C=S), 165–170 ppm (benzoyl C=O) .
Advanced Research Questions
Q. What conformational analyses are critical for understanding this compound’s reactivity and bioactivity?
- Approach :
- X-ray Crystallography : Use SHELXL for structure refinement. The spiro[4.5]decane system’s puckering amplitude (q) and phase angle (φ) should be calculated using Cremer-Pople coordinates to quantify nonplanarity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate torsional strain between the dichlorobenzoyl group and the spiro ring. Compare with crystallographic data to resolve discrepancies in bond angles .
Q. How might structural modifications impact its anti-inflammatory activity, based on analogous compounds?
- Case Study :
- Analogous 1,3,4-oxadiazole derivatives (e.g., IIIa and IIIb in ) showed 59–62% inhibition of carrageenan-induced edema at 100 mg/kg. However, replacing the oxadiazole with a spiro system may alter pharmacokinetics due to increased rigidity .
- Experimental Design :
- In Vivo Testing : Administer the compound at 50–150 mg/kg in a rat paw edema model. Compare with indomethacin (reference drug) and track SI (severity index) values to assess toxicity.
- SAR Analysis : Synthesize analogs with substituents (e.g., -OCH₃, -CF₃) on the benzoyl group to determine electronic effects on COX-2 inhibition .
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Troubleshooting :
- Scenario : Discrepancies in C=S bond length (X-ray vs. DFT).
- Resolution :
Verify crystal quality via PLATON’s ADDSYM to check for missed symmetry.
Recalculate DFT with dispersion corrections (e.g., D3BJ) to account for van der Waals interactions in the solid state .
Perform Raman spectroscopy to cross-validate C=S vibrational modes (expected ~650 cm⁻¹) .
Methodological Notes
- Synthesis Pitfalls : The thione group is prone to oxidation. Use degassed solvents and conduct reactions under nitrogen .
- Biological Assays : For receptor-binding studies (e.g., GABA-A analogs), prioritize radioligand displacement assays using [³H]diazepam as a tracer, given the dichlorobenzoyl group’s resemblance to benzodiazepine pharmacophores .
- Data Reproducibility : Archive raw crystallographic data (HKL files) in the Cambridge Structural Database (CSD) to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
